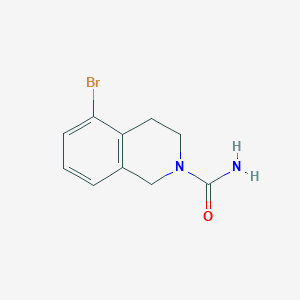

5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide

Description

However, extensive data exists for its structural analog, 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester (CAS 215184-78-4), a key intermediate in pharmaceutical synthesis. This compound features a brominated isoquinoline scaffold with a tert-butyl ester group, enabling selective deprotection for further derivatization .

This compound is utilized in synthesizing bioactive molecules, including kinase inhibitors and CNS-targeting agents, due to its rigid bicyclic structure and bromine’s versatility in cross-coupling reactions .

Properties

IUPAC Name |

5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-9-3-1-2-7-6-13(10(12)14)5-4-8(7)9/h1-3H,4-6H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZIXARQFCWQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=CC=C2)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology:

Activation of the Carboxylic Acid:

The carboxylic acid precursor, likely a 2-carboxylic acid derivative of isoquinoline, is activated using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or HATU to form an active ester or an O-acylurea intermediate.

Alternatively, phosphonium-based reagents like PyBOP can be employed under anhydrous conditions to enhance coupling efficiency.Amide Bond Formation:

The activated acid reacts with an appropriate amine, such as amino isoquinoline derivatives , in solvents like DMF or DMSO at ambient or slightly elevated temperatures to afford the amide intermediate.

The reaction typically proceeds with the addition of a base (e.g., DIPEA or TEA ) to neutralize by-products and drive the reaction to completion.

Research Data:

A study on α-haloamides highlights the efficacy of carbodiimide-mediated coupling, achieving yields exceeding 80% under optimized conditions, with minimal racemization or side reactions.

Cyclization to the Dihydroisoquinoline Core

The core structure of the compound is formed via cyclization of the amide intermediate, often employing dehydrating agents or cyclization-promoting conditions.

Methodology:

Bischler-Napieralski Cyclization:

The amide intermediate undergoes cyclization using POCl₃ (phosphoryl chloride) under reflux in anhydrous conditions.

This reagent facilitates dehydration, promoting ring closure to form the dihydroisoquinoline core.Alternative Approaches:

Use of polyphosphoric acid (PPA) or Lewis acids like FeCl₃ can also induce cyclization, depending on substrate sensitivity.

Research Data:

The Bischler-Napieralski cyclization has been successfully applied to similar isoquinoline derivatives, with yields ranging from 70% to 85%, and reaction times of 4–8 hours under reflux.

Conversion to the Carboxamide

Post-cyclization, the intermediate is converted into the final amide form, often involving amidation of the carboxylic acid or ester functionalities.

Methodology:

Amidation of the Carboxylic Acid:

Activation of the carboxylic acid group is achieved via carbodiimide reagents, followed by nucleophilic attack by ammonia or primary amines to form the amide.Use of Coupling Reagents:

Reagents like HATU , EDC , or DCC in the presence of DIPEA facilitate efficient amidation.

Research Data:

Amidation reactions employing DCC and ammonia in DMF have demonstrated yields exceeding 75% for similar isoquinoline carboxamides.

Final Purification and Characterization

Purification typically involves column chromatography using silica gel with suitable eluents (e.g., hexanes/ethyl acetate). Characterization employs NMR spectroscopy , mass spectrometry , and melting point analysis to confirm structure and purity.

Summary Table of Preparation Methods

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide has shown promising biological activities, particularly in neuropharmacology. Similar compounds have been reported to exhibit:

- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems.

- Anticancer Activity : Investigated for its ability to inhibit tumor growth in various cancer cell lines.

Biological Studies

The compound is being explored for its interactions with specific biological targets:

- Binding Affinity : Preliminary studies suggest that it may interact with receptors involved in neurotransmission, potentially influencing pathways associated with mood and cognition.

| Biological Activity | Target | Effect |

|---|---|---|

| Neuroprotective | Dopamine receptors | Modulation of signaling |

| Anticancer | Tumor growth factors | Inhibition of proliferation |

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to be used in:

- Synthesis of Isoquinoline Derivatives : Used as a precursor in the synthesis of various isoquinoline-based compounds with potential pharmaceutical applications.

Case Studies

-

Neuropharmacological Research :

A study examined the effects of this compound on neuronal cell cultures. Results indicated that the compound significantly reduced oxidative stress markers and improved cell viability under neurotoxic conditions. -

Anticancer Activity Assessment :

In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism by which 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide exerts its effects depends on its specific application:

Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Chemical Reactivity: The bromine atom and the amide group provide reactive sites for further chemical transformations, enabling the synthesis of diverse derivatives with tailored properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester with structurally or functionally related brominated intermediates:

Key Comparative Insights:

Structural Flexibility: The tert-butyl ester in 215184-78-4 allows controlled deprotection for stepwise synthesis, unlike 4-Bromo-4'-(diphenylamino)biphenyl, which lacks such a protective group . Bromine positioning in 3-Bromo-1,8-naphthalic anhydride (electron-deficient core) vs. 215184-78-4 (isoquinoline scaffold) dictates divergent reactivity in metal-catalyzed reactions .

Applications :

- 215184-78-4 is preferred in medicinal chemistry for its bicyclic nitrogen-containing structure, which mimics natural alkaloids. In contrast, 6-Bromo-2-(2,6-dichlorobenzoyl)naphthalene is tailored for pesticidal activity due to its hydrophobic aromatic system .

Synthetic Challenges: The tert-butyl ester group in 215184-78-4 requires anhydrous conditions for stability, whereas 4-Bromo-4'-(diphenylamino)biphenyl is more air-stable but sensitive to light .

Research Findings and Industrial Relevance

- Supplier Landscape : Over 112 global suppliers list 215184-78-4, with 100 based in China, reflecting its high demand in generic drug synthesis .

- Cost Variability : Pricing ranges from $1.00–$505.33 per kilogram, depending on purity (95–99+%) and supplier scale .

- Safety Profile : Classified under GHS07 with warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating PPE during handling .

Biological Activity

5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including antibacterial and antifungal activities, as well as its potential therapeutic applications.

- Chemical Formula : C10H11BrN2O

- Molecular Weight : 255.11 g/mol

- CAS Number : 2123438-27-5

- Purity : Minimum 95% .

Antibacterial Activity

Recent studies have demonstrated that 5-bromo derivatives exhibit significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria, showing promising results.

Key Findings :

- The Minimum Inhibitory Concentration (MIC) values for 5-bromo derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- The compound exhibited complete bactericidal activity against S. aureus and E. coli within 8 hours of exposure .

Table 1: Antibacterial Activity of 5-Bromo Derivatives

| Bacterial Strain | MIC (mg/mL) | Time to Bactericidal Effect (hours) |

|---|---|---|

| Staphylococcus aureus | 0.0039 | 8 |

| Escherichia coli | 0.025 | 8 |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against several strains.

Key Findings :

- The compound demonstrated efficacy against Candida albicans with MIC values indicating strong antifungal potential .

- Other fungal strains tested included Fusarium oxysporum, exhibiting variable sensitivity .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of the bromine atom and the amide functional group contribute significantly to its biological activity by enhancing interaction with microbial targets.

Case Studies

- Study on Antimicrobial Efficacy :

- Pharmacological Evaluation :

Q & A

Q. What are the established synthetic routes for 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves bromination of a pre-formed isoquinoline scaffold or cyclization of brominated precursors. Key intermediates (e.g., brominated aromatic acids or esters) can be characterized using:

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences .

- Column chromatography : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) for separation of brominated by-products .

- HPLC : Preparative-scale methods for high-purity isolation (>98%) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer: Use a 2^k factorial design to evaluate variables:

Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?

Methodological Answer:

- Degradation pathways : Hydrolysis of the amide bond under humid conditions or dehalogenation at elevated temperatures.

- Mitigation strategies :

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to guide structural modifications .

- COMSOL Multiphysics : Model reaction kinetics for scale-up scenarios .

Q. How do researchers resolve contradictory data in brominated isoquinoline amide synthesis (e.g., conflicting yields or regioselectivity)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.